molecular formula C11H20O4 B2662866 (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid CAS No. 134807-43-5

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

Cat. No.: B2662866
CAS No.: 134807-43-5
M. Wt: 216.277
InChI Key: QMCJVFYCDSYHGW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxy group, an isopropyl group, and a 4-oxobutanoic acid moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of di-tert-butyl dicarbonate with the amino acid precursor under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing selective reactions at other functional sites. The compound’s chiral nature enables it to participate in stereoselective reactions, influencing the formation of enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid stands out due to its specific combination of functional groups and chiral center, making it a valuable intermediate in stereoselective synthesis and pharmaceutical research. Its unique reactivity and stability under various conditions enhance its utility in diverse applications .

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCJVFYCDSYHGW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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